3-Amino-2-[(2-aminoethyl)amino]benzoic acid
Overview
Description
3-Amino-2-[(2-aminoethyl)amino]benzoic acid is a compound with the molecular formula C9H13N3O2 . It has a molecular weight of 195.22 g/mol . The IUPAC name for this compound is 3-amino-2-(2-aminoethylamino)benzoic acid .
Molecular Structure Analysis
The InChI representation of the compound isInChI=1S/C9H13N3O2/c10-4-5-12-8-6 (9 (13)14)2-1-3-7 (8)11/h1-3,12H,4-5,10-11H2, (H,13,14)
. The Canonical SMILES representation is C1=CC (=C (C (=C1)N)NCCN)C (=O)O
. Physical and Chemical Properties Analysis
The compound has a molecular weight of 195.22 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 4 . The exact mass is 195.100776666 g/mol and the monoisotopic mass is also 195.100776666 g/mol . The topological polar surface area is 101 Ų . The heavy atom count is 14 .Scientific Research Applications
Microbial Biosynthesis Enhancement
3-Amino-2-[(2-aminoethyl)amino]benzoic acid, recognized for its significance as a building block in various compounds, has seen advancements in its biosynthetic production. A study demonstrated the development of a microbial biosynthesis system in Escherichia coli for de novo production from glucose. This involved engineering an E. coli-E. coli co-culture system, significantly enhancing production levels by 15-fold compared to traditional mono-culture methods, showcasing a novel approach to metabolic engineering (Haoran Zhang & G. Stephanopoulos, 2016).
Role in Natural Product Biosynthesis
The compound serves as a precursor in the biosynthesis of a diverse array of natural products, including ansamycins and mitomycins, crucial for their biological activities. Research covering molecular genetics and chemical perspectives on the biosynthesis of AHBA-derived products highlighted the compound's foundational role in generating pharmacologically active compounds (Qianjin Kang, Yuemao Shen, & Linquan Bai, 2012).
Magnetism and Crystallography Studies
Investigations into the crystallography and magnetism of 3-(N-tert-Butyl-N-aminoxyl)benzoic acid provided insights into its structural and magnetic properties. Studies showed the formation of antiparallel chains joined by hydrogen bonds, highlighting the compound's potential in material science and magnetic studies (M. Baskett & P. M. Lahti, 2005).
Peptidomimetic Synthesis
The synthesis of novel amino acids, such as 4-Amino-3-(aminomethyl)benzoic acid, showcased its utility as a building block for peptidomimetics. This work illustrated the compound's versatility in creating peptidomimetic structures and combinatorial chemistry, offering avenues for developing therapeutic agents (R. Pascal, R. Sola, F. Labéguère, & P. Jouin, 2000).
Properties
IUPAC Name |
3-amino-2-(2-aminoethylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-4-5-12-8-6(9(13)14)2-1-3-7(8)11/h1-3,12H,4-5,10-11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSKNWWEQFLJIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)NCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378002 | |
Record name | 3-amino-2-(2-aminoethylamino)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394655-20-0 | |
Record name | 3-amino-2-(2-aminoethylamino)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2-[(2-aminoethyl)amino]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.